

# Quantum Chemical Studies of 2-(1H-pyrazol-1-yl)aniline: A Technical Guide

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## Compound of Interest

Compound Name: 2-(1H-pyrazol-1-yl)aniline

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## Abstract

This technical guide provides a comprehensive overview of the quantum chemical studies of **2-(1H-pyrazol-1-yl)aniline**, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental and theoretical data for this specific compound, this guide synthesizes information from closely related N-arylpyrazole and aminophenyl-pyrazole derivatives to present a predictive analysis of its structural, spectroscopic, and electronic properties. The methodologies for synthesis, experimental characterization, and computational analysis are detailed, providing a framework for future research on this and similar molecules. All quantitative data from analogous compounds are summarized in structured tables, and key conceptual workflows are visualized using diagrams.

## Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds renowned for their wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4] The introduction of an aniline moiety to the pyrazole ring, as in **2-(1H-pyrazol-1-yl)aniline**, is expected to modulate its electronic and steric properties, potentially leading to novel applications in drug design and as nonlinear optical (NLO) materials. Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular structure, vibrational modes, electronic transitions, and reactivity of such molecules.[5][6][7] This guide provides an in-depth summary

of the expected quantum chemical properties of **2-(1H-pyrazol-1-yl)aniline** based on data from analogous compounds.

## Synthesis and Experimental Characterization

While a specific protocol for **2-(1H-pyrazol-1-yl)aniline** is not readily available in the surveyed literature, a general and efficient one-pot method for the synthesis of N-arylpyrazoles has been reported and can be adapted for this purpose.[8][9]

## Experimental Protocols

### Synthesis of N-Arylpyrazoles:

A plausible synthetic route involves the reaction of an aryl nucleophile with di-tert-butylazodicarboxylate (DBAD) and a 1,3-dicarbonyl compound.[9] For the synthesis of **2-(1H-pyrazol-1-yl)aniline**, 2-aminophenylboronic acid or a related organometallic derivative could serve as the aryl nucleophile.

- Step 1: Formation of the Aryl Nucleophile: An aryl halide (e.g., 2-bromoaniline) is converted to an aryllithium or Grignard reagent.
- Step 2: Reaction with DBAD: The aryl nucleophile is reacted with DBAD.
- Step 3: Cyclization with a 1,3-Dicarbonyl Equivalent: The intermediate from Step 2 is treated with a suitable 1,3-dicarbonyl compound (e.g., malondialdehyde) or its synthetic equivalent in the presence of an acid to facilitate deprotection and cyclization to the pyrazole ring.[9]

### Spectroscopic Characterization:

The synthesized compound would be characterized using standard spectroscopic techniques.

- FT-IR and FT-Raman Spectroscopy: To identify the characteristic vibrational modes of the pyrazole and aniline rings.
- UV-Vis Spectroscopy: To determine the electronic absorption properties.
- NMR Spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ): To elucidate the chemical structure and connectivity of the molecule.

## Computational Methodology

Quantum chemical calculations are typically performed using DFT with a suitable basis set, such as 6-311++G(d,p), which has been shown to provide a good balance between accuracy and computational cost for similar molecules.[\[10\]](#)

Typical Computational Workflow:

- Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation.
- Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to aid in the assignment of experimental IR and Raman spectra.
- Electronic Properties: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as the molecular electrostatic potential (MEP), are calculated to understand the molecule's reactivity and charge distribution.
- UV-Vis Spectra Simulation: Time-dependent DFT (TD-DFT) is used to simulate the electronic absorption spectrum.
- Non-Linear Optical (NLO) Properties: The first-order hyperpolarizability ( $\beta_0$ ) is calculated to assess the NLO potential of the molecule.

## Data Presentation

The following tables summarize expected quantitative data for **2-(1H-pyrazol-1-yl)aniline** based on studies of structurally similar compounds.

## Structural Parameters (Predicted)

Based on X-ray diffraction data of a similar pyridylpyrazole derivative, **2-(1H-pyrazol-1-yl)aniline** is expected to have a non-planar conformation with the aniline and pyrazole rings twisted relative to each other.[\[11\]](#)

Table 1: Predicted Bond Lengths and Bond Angles for **2-(1H-pyrazol-1-yl)aniline**

Parameter	Predicted Value	Reference Compound(s)
Bond Lengths (Å)		
N1-N2	~1.35	2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol[11]
N2-C3	~1.34	2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol[11]
C3-C4	~1.39	2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol[11]
C4-C5	~1.38	2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol[11]
C5-N1	~1.36	2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol[11]
N1-C(aniline)	~1.43	N-phenylpyrazole derivatives[12]
C-N(amine)	~1.40	Aniline derivatives
**Bond Angles (°) **		
N1-N2-C3	~111	2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol[11]
N2-C3-C4	~106	2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol[11]
C3-C4-C5	~107	2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol[11]
C4-C5-N1	~109	2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol[11]
C5-N1-N2	~107	2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol[11]
N2-N1-C(aniline)	~120	N-phenylpyrazole derivatives[12]

## Vibrational Frequencies (Predicted)

The vibrational spectrum of **2-(1H-pyrazol-1-yl)aniline** is expected to be a superposition of the characteristic modes of the pyrazole and aniline rings.[\[5\]](#)

Table 2: Predicted FT-IR and FT-Raman Vibrational Frequencies ( $\text{cm}^{-1}$ ) for **2-(1H-pyrazol-1-yl)aniline**

Vibrational Mode	Predicted Frequency Range ( $\text{cm}^{-1}$ )	Reference Compound(s)
N-H stretching (aniline)	3400-3500	5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole <a href="#">[5]</a>
C-H stretching (aromatic)	3000-3100	N-phenylpyrazole derivatives
C=N stretching (pyrazole)	1550-1600	1,3,5-triphenyl-4,5-dihydropyrazole
C=C stretching (aromatic)	1450-1600	N-phenylpyrazole derivatives
N-H bending (aniline)	1600-1650	5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole <a href="#">[5]</a>
C-N stretching	1250-1350	N-phenylpyrazole derivatives
N-N stretching (pyrazole)	1100-1150	Pyrazole derivatives

## Electronic Properties (Predicted)

The electronic properties of **2-(1H-pyrazol-1-yl)aniline** are expected to be influenced by the interplay between the electron-donating amino group and the pyrazole ring.

Table 3: Predicted Electronic Properties for **2-(1H-pyrazol-1-yl)aniline**

Property	Predicted Value	Reference Compound(s)
UV-Vis Absorption ( $\lambda_{\text{max}}$ )		
$\pi \rightarrow \pi^*$ transition	250-350 nm	5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole[5]
Frontier Molecular Orbitals		
HOMO Energy	-5.5 to -6.5 eV	Aminopyrazole and pyrazolopyrimidine derivatives[13]
LUMO Energy	-1.0 to -2.5 eV	Aminopyrazole and pyrazolopyrimidine derivatives[13]
HOMO-LUMO Energy Gap ( $\Delta E$ )	3.0 to 5.0 eV	Aminopyrazole and pyrazolopyrimidine derivatives[13]
Non-Linear Optical Properties		
First-order Hyperpolarizability ( $\beta_0$ )	$> 1.0 \times 10^{-30}$ esu	5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole[5]

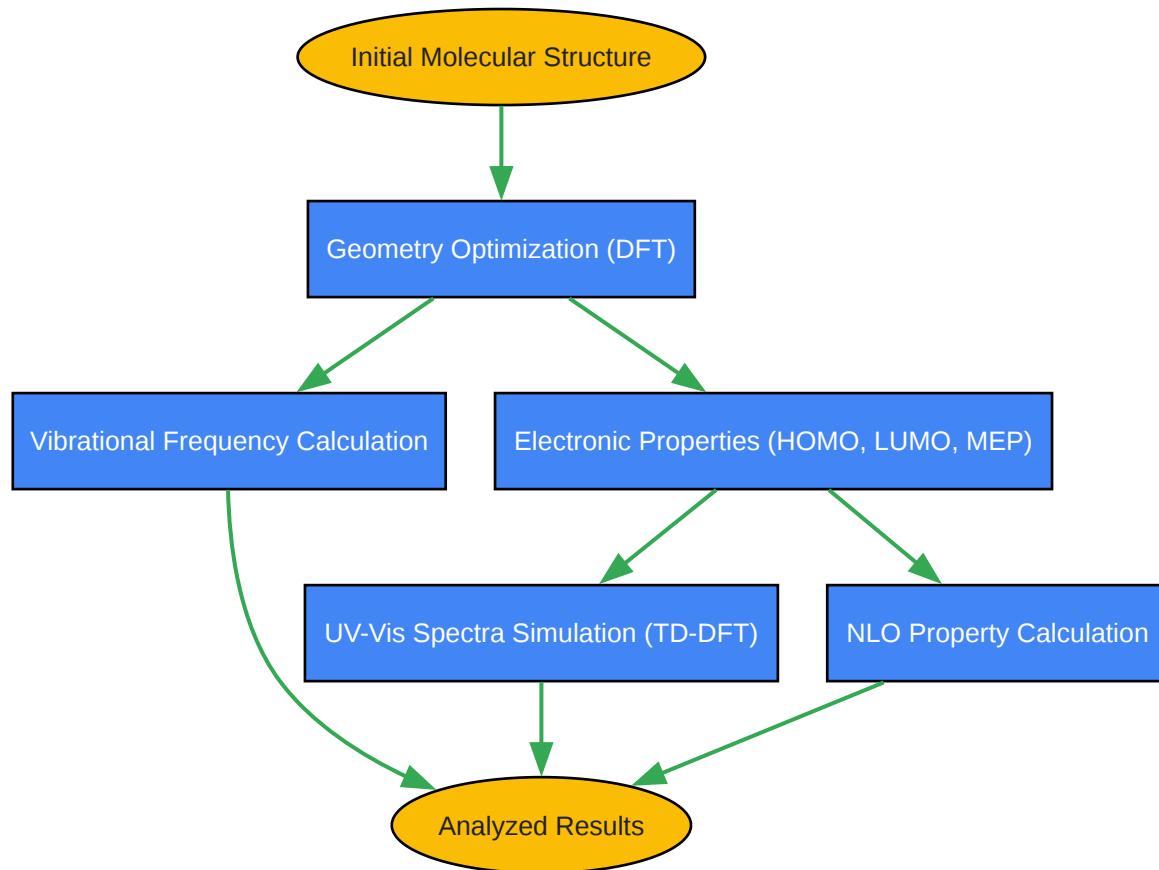
## Mandatory Visualizations

### Molecular Structure

Caption: Molecular structure of 2-(1H-pyrazol-1-yl)aniline.

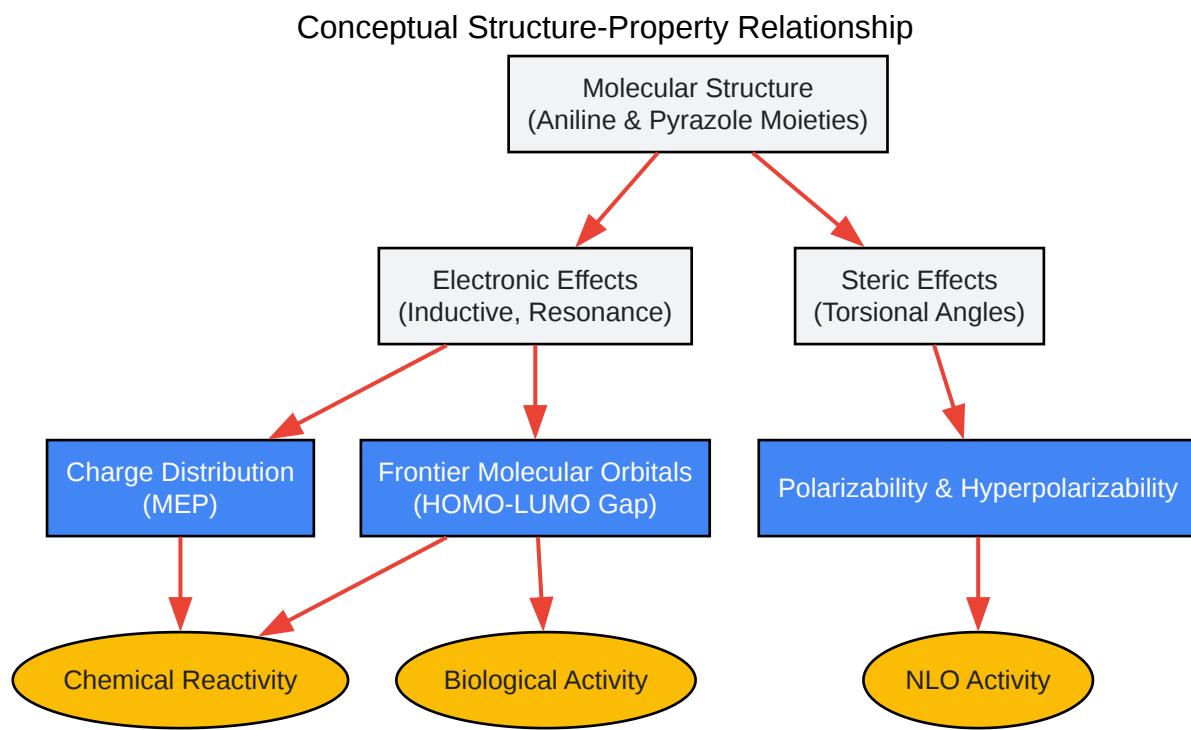
## Quantum Chemical Calculation Workflow

## Workflow for Quantum Chemical Calculations

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Caption: A typical workflow for quantum chemical calculations.

## Structure-Property Relationship



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Caption: Interplay of structure and electronic properties.

## Conclusion

This technical guide has provided a comprehensive theoretical and predictive overview of the quantum chemical properties of **2-(1H-pyrazol-1-yl)aniline**. By leveraging data from structurally analogous compounds, we have outlined the expected synthetic methodologies, spectroscopic signatures, and electronic characteristics. The presented data tables and workflows offer a valuable resource for researchers initiating studies on this molecule. Future experimental and computational work is encouraged to validate and expand upon the predictions made in this guide, which will be crucial for unlocking the full potential of **2-(1H-pyrazol-1-yl)aniline** in drug development and materials science.

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